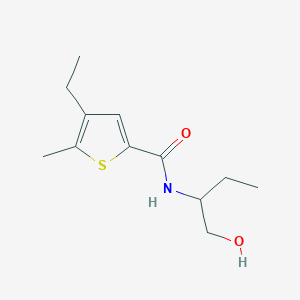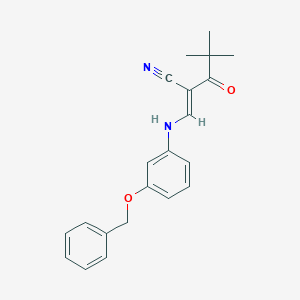
2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile (2,2-DMPAP) is a synthetic compound derived from benzyloxy-phenylalanine. It is a member of the class of compounds known as acrylamides, which are characterized by their ability to form polymers networks. 2,2-DMPAP has a wide range of applications in scientific research, due to its unique chemical and physical properties. In particular, it has been used to study the mechanism of action of enzymes, to measure protein-protein interactions, and to analyze biochemical and physiological effects.
科学的研究の応用
Chemical Synthesis and Kinetics
The compound has been involved in studies focusing on chemical synthesis and reaction kinetics. For instance, Platonova et al. (2013) explored the synthesis of related compounds through cyclization processes, emphasizing the kinetics of these reactions (Platonova et al., 2013). This highlights the compound's role in understanding reaction mechanisms and synthetic pathways in organic chemistry.
Photoisomerization Studies
Research by Chiacchio et al. (1988) on the photoisomerization of similar compounds provides insights into their behavior under light exposure. This research is significant in fields like photochemistry and material sciences, where understanding the effects of light on chemical structures is crucial (Chiacchio et al., 1988).
Crystallography and Theoretical Studies
Kant et al. (2014) conducted detailed crystallographic and theoretical studies on structurally related compounds. These studies are vital for understanding the molecular geometry, intermolecular interactions, and potential applications in material science and molecular engineering (Kant et al., 2014).
Potential for Antidepressant Agents
Research has been conducted on derivatives of this compound for potential use as antidepressant agents. Clark et al. (1979) synthesized analogues and evaluated their antidepressant properties, contributing to pharmaceutical research and drug development (Clark et al., 1979).
Catalysis and Ligand Development
The compound has also been studied in the context of catalysis. Vidal‐Ferran et al. (1998) explored its application in developing catalytic ligands, which is fundamental in synthetic chemistry and industrial processes (Vidal‐Ferran et al., 1998).
Glycoside and Glycosyl Ester Synthesis
The compound has been utilized in the synthesis of glycosides and glycosyl esters, as reported by Crich and Cai (2007). This research has implications for carbohydrate chemistry and the development of novel biochemical compounds (Crich & Cai, 2007).
Synthesis of Heterocyclic Systems
Selič et al. (1997) explored its use in the synthesis of various heterocyclic systems, contributing to the field of heterocyclic chemistry, which is fundamental in developing new pharmaceuticals and agrochemicals (Selič et al., 1997).
Green Synthesis Approaches
Research on green chemistry applications, such as the work by Suman et al. (2017), demonstrates the compound's potential in environmentally friendly synthesis methods, crucial for sustainable chemistry practices (Suman et al., 2017).
Fungicidal Activity
Bianchi et al. (1992) investigated the biological activity of stereoisomers of related compounds, highlighting the compound's potential application in developing new fungicides (Bianchi et al., 1992).
特性
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[(3-phenylmethoxyanilino)methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)20(24)17(13-22)14-23-18-10-7-11-19(12-18)25-15-16-8-5-4-6-9-16/h4-12,14,23H,15H2,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPRICFWFPBYJS-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2418360.png)
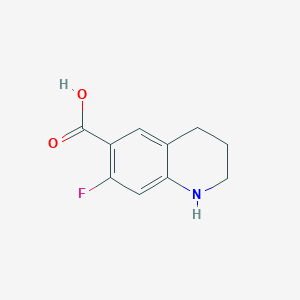
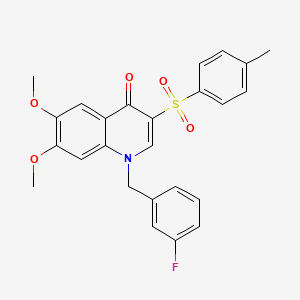
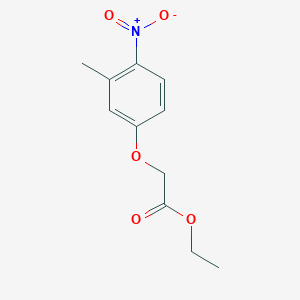
![1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418366.png)


![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2418373.png)
![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)
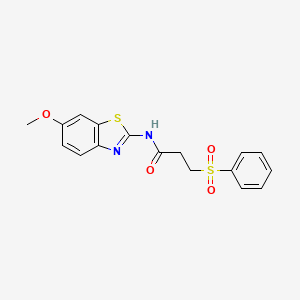
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)
